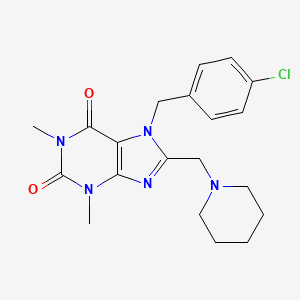

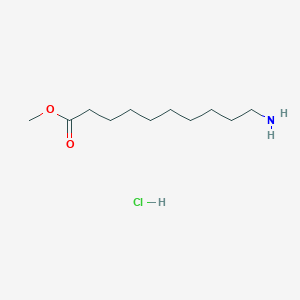

![molecular formula C17H23N3O2S B2702622 1-(6-methoxybenzo[d]thiazol-2-yl)-N-propylpiperidine-3-carboxamide CAS No. 1421481-60-8](/img/structure/B2702622.png)

1-(6-methoxybenzo[d]thiazol-2-yl)-N-propylpiperidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound has been shown to inhibit the growth of bacteria and can be used as an antibacterial agent . It has also been used as a chemosensor for the rapid and selective detection of mercury (II) ions in water . Additionally, these compounds exhibited anti-cancer activity against Colo205, U937, MCF7 and A549 cancer cell lines .

Synthesis Analysis

The synthesis of this compound has been described in various studies. For instance, one study reported a yield of 78% with a melting point of 168–170°C . The synthesis process was characterized by FTIR and NMR spectroscopies .Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various spectroscopic techniques such as IR, NMR, GC-Mass, and UV-Vis . The compound has been found to have a linear formula of C8H9N3OS .Chemical Reactions Analysis

The chemical reactions involving this compound have been studied using various techniques. For instance, one study reported the use of IR, NMR, GC-Mass, and UV-Vis spectroscopies to characterize the reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed using various techniques. For instance, one study reported a yield of 78% with a melting point of 168–170°C . The compound has been found to have a linear formula of C8H9N3OS .Scientific Research Applications

Structural Activity Relationship and Importance in Medicinal Chemistry

Benzothiazole derivatives are recognized for their broad spectrum of pharmacological activities, making them critical in medicinal chemistry. The benzothiazole ring system is integral to many natural and synthetic bioactive molecules, showing activities such as antiviral, antimicrobial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmintic, and anticancer. These compounds are less toxic and have been enhanced to show better activities, underscoring the benzothiazole scaffold's significance in drug discovery and development (Bhat & Belagali, 2020).

Synthesis and Biological Importance

The synthesis of 2-(thio)ureabenzothiazoles (TBTs and UBTs) is of particular interest due to their broad spectrum of biological activities. Compounds like Frentizole, a UBT derivative used for treating rheumatoid arthritis and systemic lupus erythematosus, and commercial fungicides like Bentaluron and Bethabenthiazuron, highlight the significant role of these compounds in medicinal chemistry. The review by Rosales-Hernández et al. (2022) on UBTs and TBTs covers chemical aspects and pharmacological activities, offering insights into their potential as therapeutic agents (Rosales-Hernández et al., 2022).

Applications in Treatment of Organic Pollutants

Benzothiazoles and their derivatives also find applications in the treatment of organic pollutants. The enzymatic degradation of recalcitrant compounds by enzymes in the presence of redox mediators highlights the potential of these compounds in environmental remediation. Enzymes such as laccases and peroxidases, enhanced by redox mediators, have shown efficacy in degrading pollutants, indicating the relevance of benzothiazoles in developing cleaner technologies for environmental protection (Husain & Husain, 2007).

Safety and Hazards

properties

IUPAC Name |

1-(6-methoxy-1,3-benzothiazol-2-yl)-N-propylpiperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2S/c1-3-8-18-16(21)12-5-4-9-20(11-12)17-19-14-7-6-13(22-2)10-15(14)23-17/h6-7,10,12H,3-5,8-9,11H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPHPXCHQNSIXOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1CCCN(C1)C2=NC3=C(S2)C=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

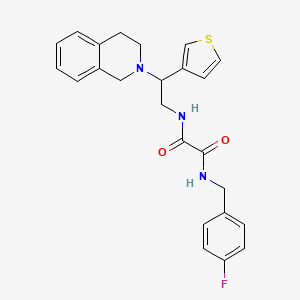

![methyl 4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B2702550.png)

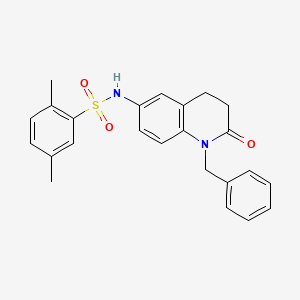

![ethyl 2-[({5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetyl)amino]benzoate](/img/structure/B2702552.png)

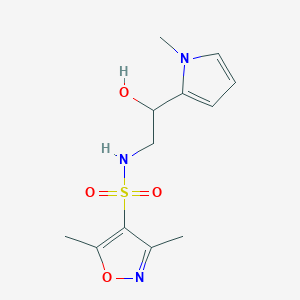

![(E)-methyl 2-(2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2702554.png)

![N-(1-cyanocycloheptyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B2702559.png)

![N-[3-[2-[2-(3-Aminopropoxy)ethoxy]ethoxy]propyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;hydrochloride](/img/structure/B2702562.png)